

Application Notes and Protocols for Mass Spectrometry Analysis of Telapristone-Treated Cells

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Compound of Interest

Compound Name: *Telapristone*

Cat. No.: *B1682008*

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Introduction

Telapristone acetate (TPA) is a selective progesterone receptor (PR) modulator (SPRM) with potent anti-progestin activity.[1][2][3][4] It is under investigation for its therapeutic potential in progesterone-dependent conditions, including uterine fibroids, endometriosis, and breast cancer.[5] **Telapristone** exerts its effects by competitively binding to the progesterone receptor, thereby inhibiting PR-mediated gene expression. This modulation of PR activity leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells.

Mass spectrometry-based proteomics is a powerful tool for elucidating the molecular mechanisms of drug action. By quantifying changes in the cellular proteome upon drug treatment, researchers can identify key signaling pathways and protein networks affected by the compound. This application note provides a detailed protocol for the mass spectrometry analysis of cells treated with **Telapristone**, enabling researchers to investigate its effects on global protein expression and identify potential biomarkers of drug response.

Mechanism of Action of Telapristone

Progesterone, by binding to its receptor, a transcription factor, plays a crucial role in the progression of breast cancer. **Telapristone** acetate antagonizes the action of progestins.

Studies in T47D breast cancer cells have shown that in the presence of a progestin (R5020), **Telapristone** treatment leads to a global reduction in PR recruitment to the chromatin. Furthermore, **Telapristone** significantly alters the recruitment of coregulators to the progesterone receptor. Specifically, in the presence of progestin, **Telapristone** promotes the recruitment of a corepressor complex that includes Transcriptional Repressor GATA Binding 1 (TRPS1), LASP1, and AP1G1 to the PR. The recruitment of TRPS1 is a key mechanism by which **Telapristone** inhibits PR-mediated gene expression and subsequently suppresses cell proliferation.

Quantitative Data Presentation

Mass spectrometry analysis of **Telapristone**-treated cells allows for the identification and quantification of proteins that are differentially expressed compared to control cells. The following tables provide a template for presenting such quantitative data.

Table 1: Hypothetical Proteins Down-regulated by **Telapristone** Treatment in T47D Breast Cancer Cells

Protein Accession	Gene Symbol	Protein Name	Fold Change (TPA/Contr ol)	p-value	Biological Process
P06401	PGR	Progesterone receptor	-2.5	<0.01	Steroid hormone signaling
P24941	CDK2	Cyclin-dependent kinase 2	-1.8	<0.05	Cell cycle progression (G1/S transition)
Q00534	CCND1	G1/S-specific cyclin-D1	-1.7	<0.05	Cell cycle progression
P11362	BCL2	Apoptosis regulator Bcl-2	-1.5	<0.05	Inhibition of apoptosis
P35221	FKBP5	FK506-binding protein 5	-2.2	<0.01	Progesterone receptor signaling
P08253	GREB1	Growth regulation by estrogen in breast cancer 1	-2.0	<0.01	Hormone-dependent cancer cell growth

Table 2: Hypothetical Proteins Up-regulated by **Telapristone** Treatment in T47D Breast Cancer Cells

Protein Accession	Gene Symbol	Protein Name	Fold Change (TPA/Control)	p-value	Biological Process
Q14974	TRPS1	Transcriptional repressor GATA binding 1	+2.1	<0.01	Transcriptional repression, PR corepressor
P51888	LASP1	LIM and SH3 protein 1	+1.9	<0.05	Cytoskeleton organization, PR coregulator
P53638	AP1G1	AP-1 complex subunit gamma-1	+1.6	<0.05	Vesicular trafficking, PR coregulator
Q96A08	CDKN1A	Cyclin-dependent kinase inhibitor 1A (p21)	+1.8	<0.05	Cell cycle arrest
P04637	TP53	Cellular tumor antigen p53	+1.5	<0.05	Apoptosis, cell cycle arrest

Experimental Protocols

Cell Culture and Telapristone Treatment

- Cell Line: T47D human breast cancer cells.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- **Hormone Starvation:** Prior to treatment, cells are hormone-starved for 24 hours in phenol red-free RPMI-1640 containing 5% charcoal-stripped FBS.
- **Treatment:** Cells are treated with either vehicle control (e.g., DMSO) or **Telapristone** acetate (TPA) at a final concentration of 100 nM for 24 hours. To investigate the antagonistic effects, cells can be co-treated with a progestin, such as 10 nM R5020, and 100 nM TPA.

Protein Extraction and Digestion

- **Cell Lysis:** After treatment, wash cells twice with ice-cold PBS. Lyse the cells in a buffer containing 8 M urea, 1% SDS, and a protease inhibitor cocktail.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **Reduction and Alkylation:** Reduce disulfide bonds by incubating with 10 mM dithiothreitol (DTT) for 1 hour at 37°C. Alkylate free cysteine residues with 20 mM iodoacetamide for 45 minutes at room temperature in the dark.
- **Protein Digestion:** Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate. Digest the proteins with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

Peptide Cleanup and Fractionation

- **Desalting:** Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using C18 solid-phase extraction (SPE) cartridges.
- **Fractionation (Optional but Recommended):** For in-depth proteome coverage, fractionate the desalted peptides using high-pH reversed-phase liquid chromatography.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

- **LC System:** A nano-flow high-performance liquid chromatography (HPLC) system.
- **Column:** A C18 reversed-phase analytical column (e.g., 75 µm internal diameter, 25 cm length, 1.9 µm particle size).

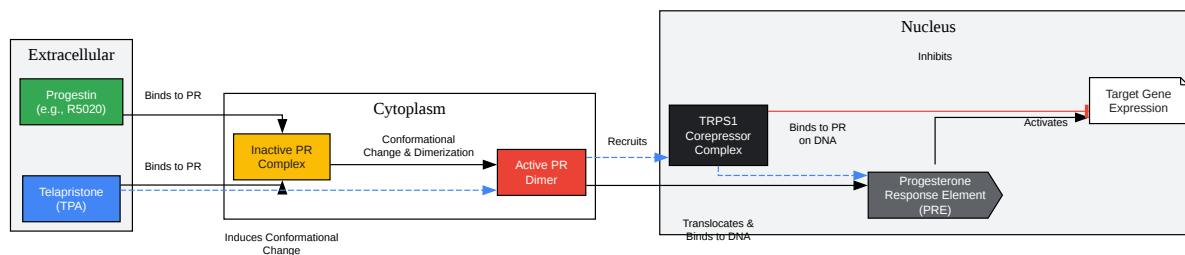
- **Gradient:** A binary gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is used to separate the peptides. A typical gradient runs from 2% to 35% Solvent B over 90-120 minutes.
- **Mass Spectrometer:** A high-resolution Orbitrap mass spectrometer.
- **Data Acquisition:** Operate the mass spectrometer in data-dependent acquisition (DDA) mode. Acquire a full MS scan followed by MS/MS scans of the top 10-20 most intense precursor ions.

Data Analysis

- **Database Search:** Use a search engine such as MaxQuant or Proteome Discoverer to identify peptides and proteins by searching the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot).
- **Quantification:** Use a label-free quantification (LFQ) algorithm to determine the relative abundance of proteins between the control and **Telapristone**-treated samples.
- **Statistical Analysis:** Perform statistical analysis (e.g., t-test) to identify proteins that are significantly differentially expressed.
- **Bioinformatics Analysis:** Use bioinformatics tools to perform pathway and gene ontology enrichment analysis to identify the biological processes and signaling pathways affected by **Telapristone** treatment.

Mandatory Visualizations

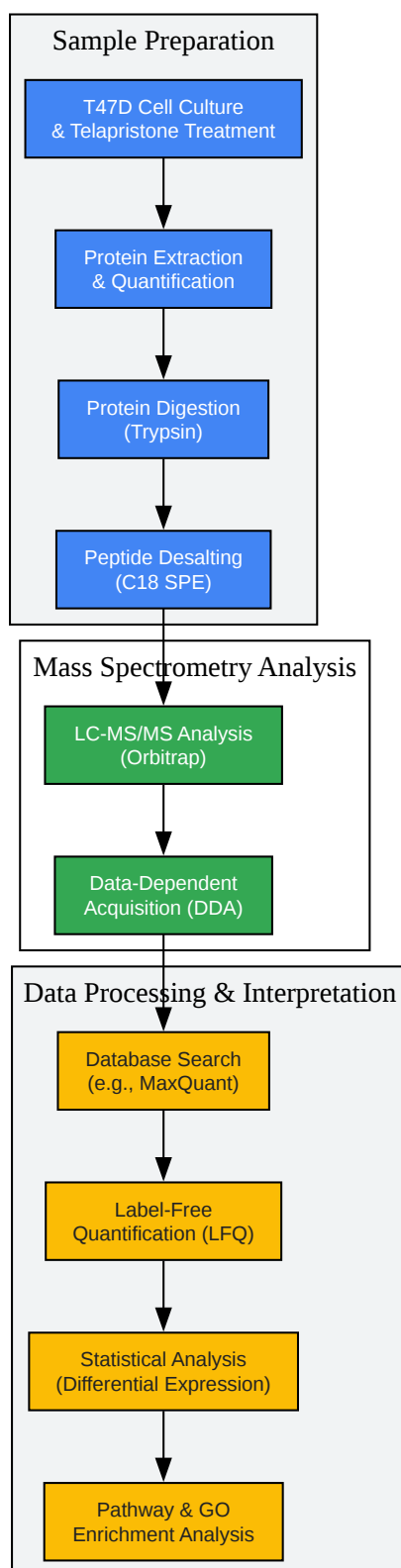
Signaling Pathway Diagrams



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Caption: **Telapristone's** mechanism of action on the progesterone receptor signaling pathway.

Experimental Workflow Diagram



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Caption: A typical workflow for the mass spectrometry-based proteomic analysis of drug-treated cells.

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